N,3-bis(3-chlorophenyl)acrylamide
Description
N,3-bis(3-chlorophenyl)acrylamide is a synthetic acrylamide derivative featuring two 3-chlorophenyl substituents attached to the acrylamide backbone. The presence of chloro substituents enhances thermal stability, influences electronic properties, and may improve biological activity through hydrophobic interactions .
Properties
Molecular Formula |
C15H11Cl2NO |
|---|---|
Molecular Weight |
292.2 g/mol |
IUPAC Name |
(E)-N,3-bis(3-chlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C15H11Cl2NO/c16-12-4-1-3-11(9-12)7-8-15(19)18-14-6-2-5-13(17)10-14/h1-10H,(H,18,19)/b8-7+ |
InChI Key |
SPATYDHSVFVMPJ-BQYQJAHWSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=CC(=CC=C2)Cl |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
(E)-3-(3-chlorophenyl)-N-(4-chlorophenyl)acrylamide (LQM350)
- Structure : Features a 3-chlorophenyl group at the α-position and a 4-chlorophenyl group at the N-position.
- Synthesis : Prepared via condensation of 3-chlorophenylacryloyl chloride with 4-chloroaniline under basic conditions.
- Properties: Melting point = 168–170°C, yield = 85%.
3-(2-Chloropyridin-4-yl)-N-(3,4-dimethoxyphenethyl)acrylamide
- Structure : Contains a 2-chloropyridinyl group and a dimethoxyphenethyl substituent.
- Synthesis : Derived from a nucleophilic substitution reaction between chloropyridinyl acryloyl chloride and dimethoxyphenethylamine.
- Properties : Melting point = 157–159°C, yield = 81%. NMR and mass spectrometry confirm regioselectivity .
N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide
- Structure : Incorporates a benzothiazole ring and a 3-chlorophenylpropanamide chain.
- Application : Explored in pharmacological contexts due to its heterocyclic backbone .
Physicochemical Properties
The table below compares key properties of selected analogs:
Key Observations :
- Substituent Position : The position of chlorine atoms (meta vs. para) affects crystallinity and melting points. Symmetric substituents (e.g., bis-3-chlorophenyl) likely enhance thermal stability compared to asymmetric analogs.
- Heterocyclic vs.
Recommendations :
- Conduct experimental studies to determine melting points, solubility, and biological activity.
- Explore copolymerization with imidazolium ionic liquids () for advanced electrolyte systems.
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